molecular formula C14H26N2O2 B2919932 Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate CAS No. 2225144-67-0

Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate

Cat. No.: B2919932
CAS No.: 2225144-67-0
M. Wt: 254.374
InChI Key: NPISOLQCJUHVDB-UHFFFAOYSA-N
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Description

Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate: is a chemical compound with the molecular formula C14H26N2O2. It is a derivative of cyclohepta[b]pyrrole, featuring a tert-butyl group and an amino group attached to the cyclohepta[b]pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate typically involves the following steps:

  • Formation of the Cyclohepta[b]pyrrole Core: This can be achieved through cyclization reactions starting from suitable precursors such as amino acids or their derivatives.

  • Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced using tert-butylating agents under appropriate reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is likely produced through optimized synthetic routes that ensure high yield and purity. This involves the use of large-scale reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at various positions on the cyclohepta[b]pyrrole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

  • Reduction Products: Reduction can yield amines or alcohols.

  • Substitution Products: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and microbial infections. Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

  • Tert-butyl 3a-aminooctahydrocyclohepta[b]pyrrole-1-carboxylate: A structural isomer with a different ring size.

  • Tert-butyl (3aR,6aS)-3a-aminohexahydrocyclopenta[b]pyrrole-1-carboxylate: Another related compound with a different ring structure.

Uniqueness: Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate is unique due to its specific structural features, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 3a-amino-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-9-14(15)8-6-4-5-7-11(14)16/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPISOLQCJUHVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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